![molecular formula C18H21NO2 B2515535 (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide CAS No. 329778-73-6](/img/structure/B2515535.png)
(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide
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Description
(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide, also known as Nafamostat, is a synthetic and small molecule inhibitor of serine proteases. It is a promising drug candidate for the treatment of several diseases, including sepsis, thrombosis, and inflammation. Nafamostat is a potent and selective inhibitor of Factor Xa, a key enzyme in the coagulation cascade. It has been used in clinical trials for the treatment of thrombosis and sepsis, and is undergoing further clinical trials for its potential use in the treatment of inflammation and other diseases.
Scientific Research Applications
Chemical Synthesis and Analysis
- The synthesis of similar compounds, such as N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, has been explored, showcasing methods for obtaining chlorine-containing ibuprofen derivatives (Manolov, Ivanov, Bojilov, & Kalinova, 2022).
Structural and Photochemical Studies
- Studies on related compounds, like 3-(2-Pyridyl)propenamides, have examined their molecular structures and photochemical behavior, revealing insights into the phase-dependent molecular conformations and intermolecular interactions (Lewis & Yoon, 1994).
Thermodynamic Properties
- Research on the thermodynamic properties of similar compounds, such as 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, provides insights into their solubility and enthalpies of mixing in various solvents, which is crucial for understanding their behavior in different environments (Sobechko, Chetverzhuk, Horak, Serheyev, Kochubei, & Velychkivska, 2017).
Catalysis and Organic Synthesis
- The role of related compounds in organic synthesis, like the alternate synthesis of 2-(4-Isobutylphenyl)-propionic acid, highlights their potential as intermediates in the production of medically significant compounds (Kogure, Nakagawa, & Fukawa, 1975).
Medicinal Chemistry and Drug Design
- Some studies have delved into the use of related compounds in medicinal chemistry, particularly in the synthesis and pharmacological evaluation of derivatives, indicating potential applications in drug design (Remiszewski et al., 2003).
properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDQPRUNZPWDS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide |
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